Cornuside is a secoiridoid glucoside compound found in the fruit of Cornus officinalis, a plant commonly known as dogwood PubMed: ). Research suggests potential applications for cornuside in various areas, with a focus on its:
Studies have shown that cornuside possesses anti-inflammatory properties. It can suppress the expression of proinflammatory and adhesion molecules in human endothelial cells, potentially reducing inflammation and its associated diseases PubMed: ). Additionally, cornuside may reduce inflammation in the brain by regulating the activity of specific molecules involved in the inflammatory response PubMed: ).
Research suggests that cornuside may offer neuroprotective benefits. Studies have shown it can protect against neuronal damage caused by stroke and improve cognitive function in animal models of Alzheimer's disease PubMed: ), PubMed: ). These effects may be attributed to cornuside's ability to reduce oxidative stress, a key factor in neurodegenerative diseases PubMed: ).
Preliminary research suggests cornuside may have other potential applications, including:
Cornuside, scientifically known as 7-O-Galloylsecologanol, is a natural bisiridoid glycoside predominantly found in the fruit of Cornus officinalis, commonly referred to as the Cornelian cherry. This compound has garnered attention due to its extensive range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. The chemical structure of cornuside comprises a complex arrangement of iridoid and phenolic components, contributing to its pharmacological efficacy and therapeutic potential .
Cornuside exhibits a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties [, , ]. Studies suggest it works through various mechanisms:
Cornuside participates in various biochemical pathways, primarily through its interaction with signaling molecules. Key reactions include:
Cornuside exhibits a wide array of biological activities:
Cornuside can be extracted from Cornus officinalis through various methods, including:
The diverse biological activities of cornuside lend it several potential applications:
Studies have shown that cornuside interacts with various signaling pathways:
Several compounds share structural or functional similarities with cornuside. Here’s a comparison highlighting their uniqueness:
Compound | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Loganin | Iridoid Glycoside | Anti-inflammatory, antioxidant | Found in Cornus mas; similar but less potent than cornuside. |
Geniposidic Acid | Iridoid Glycoside | Neuroprotective, anti-inflammatory | Derived from Gardenia jasminoides; focuses more on liver protection. |
Harpagoside | Iridoid Glycoside | Analgesic, anti-inflammatory | Extracted from Harpagophytum procumbens; primarily used for pain relief. |
Aucubin | Iridoid Glycoside | Antioxidant, hepatoprotective | Found in Plantago lanceolata; noted for liver protection rather than neuroprotection. |
Cornuside stands out due to its unique combination of neuroprotective effects alongside potent anti-inflammatory actions, making it particularly valuable in treating neurodegenerative disorders.
Cornuside has been comprehensively characterized through advanced spectroscopic techniques, with structural elucidation accomplished via ultraviolet, infrared, high-resolution electrospray ionization mass spectrometry, one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy [22]. The compound exhibits a molecular ion peak at mass-to-charge ratio 542.49, corresponding to its molecular formula of carbon twenty-four hydrogen thirty oxygen fourteen [3] [4].
Mass spectrometric analysis reveals cornuside produces a predominant ion at mass-to-charge ratio 541 when analyzed under negative electrospray ionization mode [29]. The fragmentation pattern demonstrates characteristic losses consistent with the glucose moiety and phenolic components of the molecule [29]. In positive electrospray ionization mode, the main ion appears at mass-to-charge ratio 433, with major tandem mass spectrometry fragmentation showing signals at mass-to-charge ratio 271 [29].
Nuclear magnetic resonance spectroscopic data confirms structural consistency with the proposed molecular framework [16]. Proton nuclear magnetic resonance analysis demonstrates spectral patterns consistent with the stereochemical configuration and functional group arrangements within the molecule [16]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon skeleton, distinguishing between various carbon environments including those bonded to oxygen atoms and aromatic carbons [16].
High-performance liquid chromatography coupled with triple quadrupole mass spectrometry has been employed for precise quantitative determination of cornuside in botanical extracts [5]. This analytical approach utilizes multiple reaction monitoring based on precursor-product ion combinations, achieving detection limits ranging from 0.0042 to 12.7875 nanograms per milliliter [5].
Table 1: Spectroscopic Characterization Data for Cornuside
Analytical Method | Key Findings | Reference Conditions |
---|---|---|
High-Resolution Electrospray Ionization Mass Spectrometry | Molecular ion [M-H]⁻ at m/z 541 | Negative ESI mode [29] |
Tandem Mass Spectrometry | Major fragment at m/z 271 | Positive ESI mode [29] |
Proton Nuclear Magnetic Resonance | Consistent with proposed structure | Standard conditions [16] |
Liquid Chromatography-Mass Spectrometry | Detection limit 0.0042-12.7875 ng/mL | Multiple reaction monitoring [5] |
The complete International Union of Pure and Applied Chemistry systematic name for cornuside is methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate [4] [9]. This nomenclature explicitly defines the stereochemical configuration at each chiral center within the molecule.
The stereochemical designation reveals cornuside contains multiple asymmetric centers with defined absolute configurations [4]. The glucose moiety adopts the beta-D-glucopyranosyl configuration, as indicated by the (2S,3R,4S,5S,6R) stereochemical descriptors for the oxane ring system [4] [9]. The pyran ring portion exhibits (2R,3S,4R) configuration, establishing the three-dimensional arrangement of substituents around this cyclic structure [4].
Alternative International Union of Pure and Applied Chemistry nomenclature describes cornuside as 2H-Pyran-5-carboxylic acid, 3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-4-[2-[(3,4,5-trihydroxybenzoyl)oxy]ethyl]-, methyl ester, with stereochemical notation [2S-(2alpha,3beta,4beta)]- [4] [9]. This systematic name emphasizes the pyran-5-carboxylic acid core structure while specifying the relative stereochemistry using alpha and beta descriptors.
The molecular structure contains fourteen oxygen atoms distributed across hydroxyl groups, ester linkages, and ether bonds [3] [4]. The compound incorporates a galloyl moiety (3,4,5-trihydroxybenzoyl group) connected via an ethyl linker to the dihydropyran core [4] [9]. The glucose unit attaches through a glycosidic bond at the 2-position of the pyran ring [4].
Table 2: Stereochemical Configuration of Cornuside
Structural Component | Stereochemical Configuration | Systematic Descriptor |
---|---|---|
Glucose moiety | beta-D-glucopyranosyl | (2S,3R,4S,5S,6R) |
Pyran ring | Substituted dihydropyran | (2R,3S,4R) |
Galloyl ester | 3,4,5-trihydroxybenzoyl | Para-substituted aromatic |
Overall molecule | Secoiridoid glucoside | Multiple chiral centers |
Cornuside demonstrates selective solubility characteristics across different solvent systems [25]. The compound exhibits solubility in methanol, making this solvent suitable for extraction and analytical procedures [25]. Water solubility properties have been documented, though specific quantitative values require further investigation under standardized conditions .
Predicted density calculations indicate cornuside possesses a density of 1.58 ± 0.1 grams per cubic centimeter [25]. This relatively high density reflects the substantial molecular weight of 542.49 grams per mole and the presence of multiple hydroxyl groups contributing to intermolecular hydrogen bonding [25] [3].
The predicted acid dissociation constant (pKa) value of 7.90 ± 0.25 suggests cornuside exhibits weakly basic characteristics under physiological conditions [25]. This pKa value influences the compound's ionization state and solubility behavior across different environmental conditions [25].
Partition coefficient determinations provide insight into the lipophilic versus hydrophilic balance of cornuside . The presence of multiple hydroxyl groups and the glucose moiety contributes to hydrophilic character, while the aromatic galloyl portion and pyran ring system provide lipophilic properties [4].
Table 3: Solubility and Physical Properties of Cornuside
Property | Value | Conditions/Notes |
---|---|---|
Density | 1.58 ± 0.1 g/cm³ | Predicted value [25] |
Molecular Weight | 542.49 g/mol | Experimental determination [3] |
pKa | 7.90 ± 0.25 | Predicted value [25] |
Methanol Solubility | Soluble | Confirmed [25] |
Physical Form | White to off-white powder | Standard conditions [25] |
Environmental stability studies of cornuside reveal temperature-dependent degradation patterns characteristic of phenolic glycoside compounds [32]. Research on related polyphenolic compounds from Cornus species demonstrates first-order degradation kinetics with high coefficients of determination (R² = 0.93-0.98) across temperature ranges from 2°C to 75°C [32].
Temperature stability analysis indicates cornuside maintains structural integrity at temperatures up to 22°C, with minimal degradation observed during extended storage periods [32]. At refrigerated conditions (2°C), phenolic compounds from Cornus extracts show losses of 3.1%, 6.9%, 11.9%, and 22.6% after 10, 20, 30, and 60 days of storage, respectively [32].
Thermal degradation becomes significant at temperatures exceeding 50°C [32]. The predicted boiling point of 817.6 ± 65.0°C suggests cornuside undergoes decomposition rather than clean volatilization at elevated temperatures [25]. Storage at room temperature (22°C) results in approximately 25.4% loss of phenolic compounds after 60 days [32].
Stability under varying environmental conditions demonstrates cornuside forms stable receptor-ligand complexes, indicating resistance to certain chemical degradation pathways [19]. The glucose moiety provides protection against complete enzymatic digestion in gastrointestinal environments, with cornuside detected in salivary, gastric, and intestinal fractions during simulated digestion studies [29].
Light sensitivity requires storage under protective conditions, with recommended storage at -20°C in light-protected environments to maintain chemical integrity [25] [16]. The compound exhibits enhanced stability when maintained in appropriate solvent systems compared to solid-state storage under ambient conditions [25].
Table 4: Environmental Stability Parameters for Cornuside
Environmental Condition | Stability Observation | Time Frame |
---|---|---|
2°C storage | 22.6% loss | 60 days [32] |
22°C storage | 25.4% loss | 60 days [32] |
>50°C exposure | Significant degradation | Variable [32] |
Light exposure | Requires protection | Standard storage [25] |
Gastrointestinal conditions | Partial stability | Simulated digestion [29] |